molecular formula C19H18O4 B2654914 7-ethoxy-6-ethyl-3-phenoxy-4H-chromen-4-one CAS No. 315232-97-4

7-ethoxy-6-ethyl-3-phenoxy-4H-chromen-4-one

Cat. No. B2654914
CAS RN: 315232-97-4
M. Wt: 310.349
InChI Key: YQLQQFRWOHXLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-ethoxy-6-ethyl-3-phenoxy-4H-chromen-4-one is a chemical compound with the linear formula C19H18O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The CAS Number of this compound is 315232-97-4 .

Scientific Research Applications

Synthesis and Chemical Properties

4H-chromene derivatives are synthesized through various chemical reactions, highlighting their versatile chemistry and potential for generating structurally diverse molecules. For instance, Boominathan et al. (2011) demonstrated an efficient one-pot multicomponent synthesis of densely functionalized 4H-chromene derivatives, showcasing the atom economical nature of this synthetic approach (Boominathan et al., 2011). This method emphasizes the potential for creating complex molecules with significant medicinal promise.

Biological Activities

Chromene derivatives exhibit a wide range of biological activities. For example, Patjana et al. (2019) isolated new compounds from the Xylaria sp. SWUF09-62 fungus, including 6-ethyl-8-hydroxy-4H-chromen-4-one, which displayed anti-inflammatory properties and cytotoxicity against cancer cells, suggesting potential for chemopreventive and chemotherapeutic applications (Patjana et al., 2019).

Applications in Materials Science

Chromene compounds also find applications in materials science, particularly in the synthesis of photochromic materials and natural product analogs with potential biological activity. Rawat et al. (2006) discussed the use of chromene chromium carbene complexes in the synthesis of naphthopyran and naphthopyrandione units, which are key components in photochromic materials and biologically active natural products (Rawat et al., 2006).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

7-ethoxy-6-ethyl-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-3-13-10-15-17(11-16(13)21-4-2)22-12-18(19(15)20)23-14-8-6-5-7-9-14/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLQQFRWOHXLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC)OC=C(C2=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethoxy-6-ethyl-3-phenoxy-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.